2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid
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Overview
Description
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is a heterocyclic compound containing an oxadiazole ringThe presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the following steps :
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole intermediate undergoes nucleophilic alkylation with chloroacetic acid in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenoxy group allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid has a wide range of scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different chemical properties.
1,2,5-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry
Uniqueness
2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
851170-83-7 |
---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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